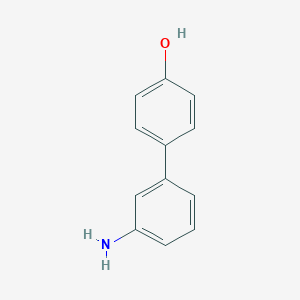

4-(3-Aminophenyl)phenol

Vue d'ensemble

Description

Synthesis Analysis

4-(3-Aminophenyl)phenol and its derivatives can be synthesized through various chemical reactions, including oxidative polymerization and Schiff base reduction routes. For example, the oxidative polycondensation reaction in an aqueous alkaline medium using NaOCl as an oxidant has been used for polymer synthesis derived from 4-aminophenol derivatives (Kaya & Aydın, 2012). Another method involves the synthesis of molecular structures via Schiff bases reduction route, highlighting the versatility of 4-(3-Aminophenyl)phenol in chemical synthesis (Ajibade & Andrew, 2021).

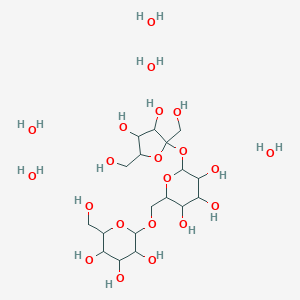

Molecular Structure Analysis

The molecular structure of 4-(3-Aminophenyl)phenol derivatives has been extensively studied, revealing insights into their crystal systems and hydrogen bonding. For instance, structural characterization includes FT-IR, UV–vis, and NMR techniques, which confirm the presence of various functional groups and the stability of these compounds (Rafique et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-(3-Aminophenyl)phenol derivatives include their participation as intermediates in the synthesis of potential antitumor agents. Such processes often involve reactions with other chemical entities, leading to compounds with novel properties (Cao et al., 2011). Additionally, the study of cluster ions of aminophenol derivatives offers insights into their intramolecular rearrangements and potential chemical behavior under various conditions (Gerhards et al., 2005).

Physical Properties Analysis

The physical properties, including thermal stability and electrochemical properties, of polymers synthesized from 4-(3-Aminophenyl)phenol derivatives have been examined. Studies show these polymers exhibit semiconductor properties and have potential for various applications due to their electrical conductivity and thermal stability (Kaya & Yildirim, 2007).

Chemical Properties Analysis

The chemical properties of 4-(3-Aminophenyl)phenol derivatives have been explored through reactions yielding novel compounds. For example, nitro-substituted derivatives exhibit solvatochromism, acting as probes for investigating solvent mixtures, demonstrating the compound's ability to interact dynamically with its environment (Nandi et al., 2012).

Applications De Recherche Scientifique

Developer for Black-and-White Film

- Scientific Field: Photography and Film Development .

- Application Summary: 4-Aminophenol plays a vital role in the development process of black-and-white film. It acts as a key ingredient in the developer solution, aiding in the conversion of latent silver halides into visible metallic silver .

- Methods of Application: As a developing agent, 4-aminophenol significantly influences image contrast and tonal range while ensuring proper fixation and stabilization of the image. Its chemical properties make it effective in converting exposed silver halide crystals into metallic silver, resulting in high-quality black-and-white photographs .

- Results or Outcomes: The concentration and formulation of 4-aminophenol in the developer solution are carefully controlled to achieve optimal results in the film development process .

Synthetic Intermediate

- Scientific Field: Pharmaceuticals, Dyes and Pigments, Specialty Chemicals and Polymers .

- Application Summary: 4-Aminophenol plays a significant role as a synthetic intermediate in various industries. Its versatility and chemical properties make it an essential component in the production of diverse compounds .

- Methods of Application: In the pharmaceutical industry, 4-aminophenol serves as a key building block for synthesizing drugs. It is used in the production of analgesics (pain relievers) and antipyretics (fever reducers). Through chemical modifications and reactions, 4-aminophenol can be transformed into active pharmaceutical ingredients with therapeutic effects .

- Results or Outcomes: 4-Aminophenol is also utilized in the production of dyes and pigments, contributing to the vibrant colors in textiles, plastics, and printing inks. Additionally, 4-aminophenol finds application in the synthesis of specialty chemicals and polymers, enabling the creation of materials with unique properties for industrial use .

Synthesis of Fluorescent Dyes

- Scientific Field: Organic Chemistry and Material Science .

- Application Summary: 4-Aminophenol is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes, such as rhodamine B .

- Methods of Application: The compound is synthesized through a series of chemical reactions involving 4-Aminophenol and other reagents. The resulting fluorescent dyes are used in various applications, including biological imaging, photodynamic therapy, and laser dyes .

- Results or Outcomes: The synthesis of fluorescent dyes from 4-Aminophenol has enabled the development of materials with unique optical properties, contributing to advancements in various scientific fields .

Production of Hair Dye Colorants and Stabilizers for Chlorine-Containing Thermoplastics

- Scientific Field: Cosmetics and Polymer Chemistry .

- Application Summary: 4-Aminophenol is used in the production of hair dye colorants and stabilizers for chlorine-containing thermoplastics .

- Methods of Application: In the cosmetics industry, 4-Aminophenol is used to produce hair dyes. In the plastics industry, it is used as a stabilizer for chlorine-containing thermoplastics .

- Results or Outcomes: The use of 4-Aminophenol in these applications has resulted in the production of a wide range of cosmetic and plastic products .

Antioxidants, Ultraviolet Absorbers, and Flame Retardants

- Scientific Field: Material Science .

- Application Summary: m-Aryloxy phenols, which can be synthesized from 4-Aminophenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Methods of Application: These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Results or Outcomes: The use of m-Aryloxy phenols in these applications has resulted in the production of materials with enhanced properties, contributing to advancements in various scientific fields .

Preparation of 3-(Diethylamino)Phenol

- Scientific Field: Organic Chemistry .

- Application Summary: 4-Aminophenol is used in the synthesis of 3-(diethylamino)phenol, a key intermediate for the preparation of several fluorescent dyes .

- Methods of Application: The compound is synthesized through a series of chemical reactions involving 4-Aminophenol and other reagents .

- Results or Outcomes: The resulting fluorescent dyes are used in various applications, including biological imaging, photodynamic therapy, and laser dyes .

Safety And Hazards

Propriétés

IUPAC Name |

4-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGPMFSEHZORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373341 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminophenyl)phenol | |

CAS RN |

107865-00-9 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)

![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)